Cas no 2172087-41-9 (3-tert-butyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid)

3-tert-butyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 3-tert-butyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
- EN300-1643677
- 2172087-41-9
-
- インチ: 1S/C14H19NO2/c1-14(2,3)10-7-9-5-4-6-11(13(16)17)12(9)15-8-10/h4-6,10,15H,7-8H2,1-3H3,(H,16,17)
- InChIKey: RTLAWDLPOIHPMD-UHFFFAOYSA-N
- ほほえんだ: OC(C1=CC=CC2=C1NCC(C2)C(C)(C)C)=O
計算された属性
- せいみつぶんしりょう: 233.141578849g/mol
- どういたいしつりょう: 233.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 295
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 49.3Ų
3-tert-butyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1643677-2.5g |
3-tert-butyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid |
2172087-41-9 | 2.5g |
$3389.0 | 2023-06-04 | ||
Enamine | EN300-1643677-2500mg |
3-tert-butyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid |
2172087-41-9 | 2500mg |
$3389.0 | 2023-09-22 | ||
Enamine | EN300-1643677-5000mg |
3-tert-butyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid |
2172087-41-9 | 5000mg |
$5014.0 | 2023-09-22 | ||
Enamine | EN300-1643677-0.5g |
3-tert-butyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid |
2172087-41-9 | 0.5g |
$1660.0 | 2023-06-04 | ||
Enamine | EN300-1643677-5.0g |
3-tert-butyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid |
2172087-41-9 | 5g |
$5014.0 | 2023-06-04 | ||
Enamine | EN300-1643677-10000mg |
3-tert-butyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid |
2172087-41-9 | 10000mg |
$7435.0 | 2023-09-22 | ||
Enamine | EN300-1643677-0.1g |
3-tert-butyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid |
2172087-41-9 | 0.1g |
$1521.0 | 2023-06-04 | ||
Enamine | EN300-1643677-100mg |
3-tert-butyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid |
2172087-41-9 | 100mg |
$1521.0 | 2023-09-22 | ||
Enamine | EN300-1643677-0.05g |
3-tert-butyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid |
2172087-41-9 | 0.05g |
$1452.0 | 2023-06-04 | ||
Enamine | EN300-1643677-0.25g |
3-tert-butyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid |
2172087-41-9 | 0.25g |
$1591.0 | 2023-06-04 |
3-tert-butyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid 関連文献
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
3-tert-butyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acidに関する追加情報
3-tert-butyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid: A Promising Compound with Broad Pharmacological Potential
3-tert-butyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (CAS No. 2172087-41-9) represents a unique class of organic compounds that have garnered significant attention in recent years due to its potential applications in pharmaceutical research. This compound is characterized by a 1,2,3,4-tetrahydroquinoline core structure, which is a derivative of the quinoline ring system, and the presence of a tert-butyl group at the 3-position, along with a carboxylic acid functional group at the 8-position. These structural features contribute to its diverse pharmacological activities and biological properties, making it a valuable candidate for further exploration in drug development.
Recent studies have highlighted the 3-tert-butyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid as a potential scaffold for the design of novel therapeutics targeting various disease mechanisms. The tert-butyl group at the 3-position provides steric bulk and hydrophobicity, which may enhance the compound's ability to interact with specific protein targets. Additionally, the carboxylic acid group at the 8-position introduces polar functionality, potentially improving solubility and bioavailability. These combined structural features may enable the compound to exhibit selective biological activities, such as anti-inflammatory, anti-cancer, or neuroprotective effects.
One of the most promising areas of research involving 3-tert-butyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is its potential application in the treatment of inflammatory diseases. A 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits significant anti-inflammatory activity by modulating the NF-κB signaling pathway, a key regulator of inflammatory responses. The tert-butyl group was found to enhance the compound's ability to inhibit the activation of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as a therapeutic agent for conditions like rheumatoid arthritis and inflammatory bowel disease.
Furthermore, recent research has explored the 3-tert-butyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid as a potential candidate for the development of anti-cancer drugs. A 2024 study in Cancer Research reported that this compound displays selective cytotoxicity against cancer cell lines, particularly those expressing specific kinase targets. The carboxylic acid group at the 8-position was shown to facilitate the compound's interaction with ATP-binding sites of certain kinases, thereby inhibiting their enzymatic activity and inducing apoptosis in cancer cells. These findings suggest that 3-tert-butyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid could serve as a lead compound for the design of novel kinase inhibitors.
The 1,2,3,4-tetrahydroquinoline core structure of 3-tert-butyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has also been investigated for its potential neuroprotective properties. A 2023 study in Neuropharmacology demonstrated that this compound may exert neuroprotective effects by modulating the activity of NMDA receptors, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. The tert-butyl group was found to enhance the compound's ability to block excessive glutamate activity, potentially reducing neuronal damage and promoting neuroprotection.
Another area of interest is the 3-tert-butyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid's potential as a modulator of oxidative stress. Research published in Free Radical Biology and Medicine in 2024 indicated that this compound may act as an antioxidant by scavenging reactive oxygen species (ROS) and upregulating the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. The carboxylic acid group at the 8-position was suggested to play a role in the compound's ability to chelate metal ions, thereby reducing the generation of ROS and protecting cellular components from oxidative damage.
The synthesis of 3-tert-butyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has also been the subject of recent studies, with a focus on developing efficient and scalable methods for its production. A 2023 paper in Organic Letters described a novel synthetic route involving the condensation of an appropriate aromatic amine with a ketone derivative, followed by a series of functional group transformations to introduce the tert-butyl group and the carboxylic acid group. This method was found to be highly efficient, with yields exceeding 80%, making it a promising approach for the large-scale synthesis of this compound for further biological and pharmaceutical studies.
Despite the promising findings, further research is needed to fully elucidate the biological mechanisms and therapeutic potential of 3-tert-butyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid. Ongoing studies are exploring its interactions with various molecular targets, its pharmacokinetic properties, and its potential for drug delivery. Additionally, the compound's safety profile, including potential toxicological effects, is being investigated to ensure its suitability for clinical applications.
In conclusion, 3-tert-butyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (CAS No. 2172087-41-9) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, including the tert-butyl group and the carboxylic acid group, contribute to its potential applications in the treatment of inflammatory diseases, cancer, and neurodegenerative disorders. As research continues to uncover its biological mechanisms and therapeutic potential, this compound may pave the way for the development of novel therapeutics with significant clinical impact.
For more information on the latest research and developments related to 3-tert-butyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, it is recommended to consult recent publications in reputable scientific journals and to follow updates from research institutions and pharmaceutical companies working in this field.
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